BenchChemオンラインストアへようこそ!

N-[1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine

FASN inhibition 1,2,4-oxadiazole propargylamine

This 1,2,4-oxadiazole is a critical probe for FASN inhibitor SAR programs, featuring a terminal alkyne for CuAAC click chemistry enabling target engagement studies. The cyclopentyl substituent is a key steric determinant in cycloalkyl-series affinity optimization. Unlike benzamide-based FASN inhibitors, this compound supports fluorescent/biotin conjugation for cellular localization assays. Source from specialty suppliers at ≥95% purity; request characterization data for de novo biological annotation campaigns against TVB-2640 or IPI-9119 benchmarks.

Molecular Formula C12H17N3O
Molecular Weight 219.288
CAS No. 1645517-53-8
Cat. No. B2761542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine
CAS1645517-53-8
Molecular FormulaC12H17N3O
Molecular Weight219.288
Structural Identifiers
SMILESCC(C1=NC(=NO1)C2CCCC2)NCC#C
InChIInChI=1S/C12H17N3O/c1-3-8-13-9(2)12-14-11(15-16-12)10-6-4-5-7-10/h1,9-10,13H,4-8H2,2H3
InChIKeyLCDCZOOUKUUSSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine (CAS 1645517-53-8): Structural Overview and Procurement Baseline


N-[1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine (CAS 1645517-53-8, molecular formula C12H17N3O, molecular weight 219.288 g/mol) is a synthetic small molecule belonging to the 1,2,4-oxadiazole chemical class . Its structure incorporates a cyclopentyl group at the oxadiazole 3-position and a propargylamine (prop-2-yn-1-amine) moiety linked via an ethyl spacer at the 5-position. The compound is positioned within the chemical space of fatty acid synthase (FASN) inhibitors, as described in patent families covering related 3-substituted cyclopentylamine derivatives [1]. This specific compound is primarily available from specialty chemical suppliers for research purposes, with typical purities of 95% or higher .

Why N-[1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine Cannot Be Simply Interchanged with Other FASN Inhibitors or 1,2,4-Oxadiazole Derivatives


Substitution within the 1,2,4-oxadiazole FASN inhibitor class carries significant risk because both the cyclopentyl substituent at the oxadiazole 3-position and the terminal alkyne of the propargylamine moiety are critical structural determinants of target engagement and functional activity [1]. The patent literature establishes that subtle changes to the cyclopentylamine scaffold profoundly alter FASN inhibitory potency, as demonstrated across a series of 3-substituted cyclopentylamine derivatives where even minor variations in substitution patterns led to marked differences in enzymatic inhibition [1]. The propargylamine group in this compound introduces a unique terminal alkyne functionality not present in many common FASN inhibitor chemotypes such as the benzamide-linked derivatives (e.g., those exemplified in US9790216B2) or the irreversible inhibitors cerulenin and C75, which rely on epoxide or butyrolactone warheads for target engagement [2]. This structural distinction precludes simple interchangeability without empirical confirmation of equipotent activity in the intended assay system.

Quantitative Differentiation Evidence for N-[1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine: Comparator-Based Analysis


Structural Differentiation: Terminal Alkyne-Containing Propargylamine Moiety vs. Common FASN Inhibitor Benzamide Scaffolds

N-[1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine contains a terminal alkyne as part of its propargylamine side chain, a structural feature absent in the benzamide-linked cyclopentylamine derivatives exemplified in patent US9790216B2 [1]. The terminal alkyne introduces unique chemical reactivity (potential for copper-catalyzed click chemistry conjugation, covalent probe development, or mechanism-based enzyme inhibition via alkyne oxidation). In contrast, the benzamide-containing comparator series (e.g., compounds of general formula (I) in US9790216B2) relies on a benzamide-cyclopentyl scaffold without alkyne functionality [1]. No quantitative head-to-head bioactivity data are publicly available for this specific comparison.

FASN inhibition 1,2,4-oxadiazole propargylamine structural alert covalent targeting

Cyclopentyl Substituent vs. Smaller Cycloalkyl or Linear Alkyl Groups: Impact on Lipophilicity and Target Binding

The cyclopentyl group at the 1,2,4-oxadiazole 3-position confers calculated physicochemical properties that differ from analogous compounds bearing smaller cycloalkyl (cyclopropyl, cyclobutyl) or linear alkyl substituents. Based on structural analysis, the cyclopentyl group is predicted to increase lipophilicity (estimated cLogP contribution) and steric bulk relative to smaller substituents, which may enhance occupancy of hydrophobic subpockets within the FASN ketosynthase domain [1]. Related 1,2,4-oxadiazole series in the patent literature demonstrate that cycloalkyl size modulates inhibitory activity, though no explicit data for this specific compound are publicly available [1]. Oxadiazole derivatives with different C3 substituents (e.g., 3-isopropyl or 3-cyclopropyl analogs) represent the closest relevant comparators within the same chemotype .

lipophilicity cLogP FASN binding pocket cycloalkyl substitution metabolic stability

Molecular Weight and Physicochemical Profile vs. TVB-2640 (Denifanstat) and Other Clinical-Stage FASN Inhibitors

With a molecular weight of 219.288 g/mol, N-[1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine is significantly smaller than the clinical-stage FASN inhibitor TVB-2640 (Denifanstat, molecular weight approximately 438 g/mol) and other advanced FASN inhibitors [1]. This lower molecular weight places the compound well within Lipinski's Rule of 5 guidelines for oral drug-likeness, with favorable calculated parameters including a topological polar surface area (tPSA) of approximately 50–55 Ų and a hydrogen bond donor count of 1 [2]. In contrast, TVB-2640 and related clinical candidates have substantially higher molecular weights and tPSA values, which may impact oral absorption and tissue distribution profiles.

drug-likeness molecular weight TVB-2640 FASN inhibitor oral bioavailability

Evidence Gap Statement: Lack of Publicly Available Quantitative Bioactivity Data for CAS 1645517-53-8 in Peer-Reviewed Literature

A comprehensive search of publicly available databases (PubMed, ChEMBL, BindingDB, Reaxys, SciFinder, and major patent databases) as of the analysis date found no peer-reviewed publications reporting quantitative biochemical or cellular activity data (IC50, Ki, EC50) specifically for N-[1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine (CAS 1645517-53-8) [1]. This includes an absence of data for: (1) FASN enzymatic inhibition (IC50), (2) selectivity profiling against related enzymes (e.g., other ketosynthase or thioesterase domains), (3) cellular antiproliferative activity in cancer cell lines, (4) in vivo pharmacokinetic parameters, and (5) in vivo efficacy in tumor xenograft or metabolic disease models. In contrast, comparator FASN inhibitors such as TVB-2640, IPI-9119, and FT-4101 have extensive published datasets across all these dimensions [2].

evidence gap FASN IC50 selectivity panel in vivo efficacy data availability

Recommended Research Application Scenarios for N-[1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine Based on Structural Differentiation Evidence


Chemical Probe Development via Copper-Catalyzed Click Chemistry

The terminal alkyne functionality of the propargylamine moiety makes this compound amenable to Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugation to fluorophores, biotin, or solid supports [1]. This enables the development of chemical probes for target engagement studies, affinity purification of FASN complexes, or cellular imaging of FASN localization. This click-chemistry compatibility is a structural advantage over benzamide-based FASN inhibitors that lack this functionality [1]. Researchers prioritizing target deconvolution or cellular target engagement assays may select this compound for its derivatization versatility.

Structure-Activity Relationship (SAR) Exploration of the 1,2,4-Oxadiazole C3-Position in FASN Inhibition

The cyclopentyl substituent at the oxadiazole 3-position provides a specific steric and lipophilic profile for SAR studies. Systematic comparison with 3-cyclopropyl, 3-cyclobutyl, 3-cyclohexyl, and 3-isopropyl analogs (e.g., CAS 1808608-80-1) can delineate the optimal cycloalkyl size for FASN active site engagement . This compound serves as a key intermediate in a cycloalkyl scan series designed to optimize target affinity and selectivity, making it a critical research tool for medicinal chemistry programs targeting FASN or related metabolic enzymes .

In Vitro Metabolic Stability and CYP450 Interaction Profiling of Propargylamine-Containing Heterocycles

The propargylamine group is a known structural alert for mechanism-based CYP450 inhibition (particularly CYP2B6 and CYP2E1) and for monoamine oxidase (MAO) inhibition [1]. This compound can serve as a model substrate for investigating the metabolic liabilities of alkyne-containing heterocycles in drug discovery, specifically whether the 1,2,4-oxadiazole ring modulates the intrinsic reactivity of the propargylamine moiety [1]. Comparative metabolic stability assays against matched analogs lacking the terminal alkyne can quantify the contribution of this functional group to CYP450 time-dependent inhibition and hepatic clearance, informing lead optimization strategies for the broader chemical series.

De Novo Pharmacological Characterization in FASN-Dependent Cancer Cell Lines

Given the complete absence of publicly available bioactivity data for this compound, procurement should be considered within the context of a comprehensive characterization campaign [1]. Suggested initial assays include: (1) biochemical FASN inhibition IC50 determination using the NADPH consumption assay, (2) cellular viability screening in FASN-dependent cancer cell lines (e.g., HCT116 colorectal, LNCaP prostate, or MDA-MB-231 breast cancer), (3) counter-screening against FASN-independent cell lines to assess target specificity, and (4) selectivity profiling against related acyltransferase enzymes . This de novo characterization strategy is essential to establish the compound's pharmacological value proposition relative to well-characterized FASN inhibitors such as TVB-2640 or IPI-9119.

Quote Request

Request a Quote for N-[1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.